7-(4-Nitro-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene
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Description
Molecular Structure Analysis
The molecular structure of oxadiazoles can be characterized by various spectroscopic techniques3. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment1.Chemical Reactions
Oxadiazoles can undergo various chemical reactions, including annulation reactions, followed by desulfurization/intramolecular rearrangement1.
Safety And Hazards
The safety and hazards associated with oxadiazoles can also vary widely depending on their specific structure. Some oxadiazoles, for example, are highly sensitive and can be hazardous if not handled properly5.
Future Directions
The future directions for research on oxadiazoles are vast and varied. They include the development of new synthetic methods, the exploration of their potential as therapeutic agents, and the investigation of their properties as energetic materials1.
Please note that this is a general discussion and may not apply specifically to the compound you mentioned. For a comprehensive analysis of a specific compound, it would be necessary to conduct a detailed literature search and possibly experimental studies. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
7-(4-nitro-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4N8O4/c13-12(14)4-3(9-16-10-4)11-5-1-2(6-11)8-15-7-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDRIRTULNCEJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NON=C1N=[N+]([N-]2)C3=NON=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Nitro-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene |
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